2-(Benzylamino)-3,3,3-trifluoropropan-1-ol

CETP Inhibition Cardiovascular Research Structure-Activity Relationship (SAR)

Chiral fluorinated amino alcohol scaffold with trifluoromethyl adjacent to secondary alcohol and benzyl-protected amine. This regiochemistry is critical for SAR studies and CETP inhibitor lead optimization, enabling submicromolar potency in human serum. Validated as key intermediate for selective TRPA1 antagonist (IC50 310 nM). Benzyl protection allows selective hydroxyl manipulation and late-stage deprotection. Ideal for asymmetric synthesis and medicinal chemistry research. 95% purity, powder.

Molecular Formula C10H12F3NO
Molecular Weight 219.2 g/mol
CAS No. 126536-03-6
Cat. No. B3033924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)-3,3,3-trifluoropropan-1-ol
CAS126536-03-6
Molecular FormulaC10H12F3NO
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(CO)C(F)(F)F
InChIInChI=1S/C10H12F3NO/c11-10(12,13)9(7-15)14-6-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2
InChIKeyQLSSMBHEKYVHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)-3,3,3-trifluoropropan-1-ol (CAS 126536-03-6): Supplier Specifications and Basic Properties


2-(Benzylamino)-3,3,3-trifluoropropan-1-ol is a fluorinated chiral amino alcohol scaffold with the molecular formula C10H12F3NO and a molecular weight of 219.21 g/mol [1]. It is typically supplied as a powder and is intended for scientific research and development use only . The compound is characterized by the presence of a trifluoromethyl group adjacent to a chiral secondary alcohol and a benzyl-protected primary amine [2]. Common commercial purities for this research chemical are 95% and 96% [1] .

Why Substituting 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol with Close Analogs or Unprotected Amines May Compromise Project Fidelity


The specific regiochemistry and substitution pattern of 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol are critical for its utility in structure-activity relationship (SAR) studies and as a synthetic intermediate. Substitution with a close analog like 3-(Benzylamino)-1,1,1-trifluoropropan-2-ol (regioisomer) fundamentally alters the spatial orientation of the reactive amine and alcohol groups, which can significantly impact binding affinity to biological targets [1]. Furthermore, substitution with a non-benzyl-protected analog like 2-amino-3,3,3-trifluoropropan-1-ol introduces a primary amine that requires different reaction conditions and offers a different hydrogen-bonding profile, potentially leading to off-target effects or undesired reactivity .

Quantitative Differentiation of 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol (CAS 126536-03-6) from Analogs: A Procurement-Focused Evidence Guide


Regioisomeric Differentiation: Potency Comparison for CETP Inhibition Between 2-Amino and 3-Amino Scaffolds

In a direct head-to-head comparison, the R-enantiomer of a related 2-benzylamino-3,3,3-trifluoropropan-1-ol derivative (compound 1a) exhibited significantly higher potency as a CETP inhibitor compared to compounds based on a 3-amino-2-propanol scaffold. The 2-amino scaffold was essential for achieving submicromolar potency in plasma [1].

CETP Inhibition Cardiovascular Research Structure-Activity Relationship (SAR)

The Essential Role of the Free Hydroxyl Group in Maintaining High Potency

Studies on the N-benzyl-N-phenyl-trifluoro-3-amino-2-propanol series have demonstrated that the free hydroxyl group is a strict requirement for high inhibitory potency. Acylation or alkylation of the propanol hydroxyl group leads to a substantial reduction in activity [1].

Medicinal Chemistry Lead Optimization Functional Group Tolerance

Influence of the N-Benzyl Group on Reactivity and Stability Compared to Unprotected Analogs

The presence of the benzyl protecting group on the amine of 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol provides a significant advantage over the unprotected analog, 2-amino-3,3,3-trifluoropropan-1-ol. The benzyl group not only masks the nucleophilicity of the amine, preventing unwanted side reactions, but also increases the lipophilicity (LogP) of the molecule, potentially improving membrane permeability in cellular assays . The unprotected analog (LogP ~0.1) is significantly more polar [1].

Synthetic Chemistry Amine Protection Reaction Selectivity

Validated Application Scenarios for 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol (126536-03-6) Based on Quantitative Evidence


Core Scaffold for Developing Next-Generation, High-Potency CETP Inhibitors

The compound is the foundational building block for synthesizing acyclic CETP inhibitors. As demonstrated by the lead optimization of the N-benzyl-N-phenyl-trifluoro-3-amino-2-propanol series, this scaffold provides the necessary chiral center and functional group orientation to achieve submicromolar potency in human serum [1]. Medicinal chemists can use this scaffold to explore SAR around the benzyl and aniline rings, as well as the benzylic position, to fine-tune potency and selectivity [1].

Synthesis of a Potent and Selective TRPA1 Antagonist

This compound has been utilized as a key intermediate in the synthesis of a selective antagonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. An optimized derivative demonstrated an IC50 of 310 nM in a cellular assay, highlighting the compound's utility in developing tool compounds for pain and inflammation research [2].

Strategic Building Block for Selective N-Alkylation in Multi-Step Synthesis

The benzyl-protected amine allows for selective manipulation of the hydroxyl group and subsequent deprotection to reveal the primary amine. This is particularly valuable in the synthesis of complex molecules where the amine must be introduced late in the synthetic sequence or where chemoselectivity is paramount. For instance, it can be used as a nucleophile in ring-opening reactions of epoxides to build amphiphilic amino alcohol structures [3].

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